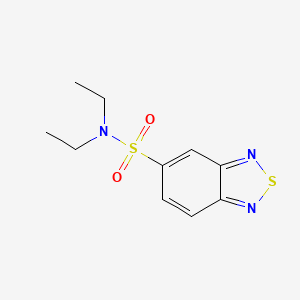
3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-piperidinylcarbonyl)-4-biphenylyl acetate, also known as PACBA, is a chemical compound with potential applications in scientific research. It belongs to the class of acylpiperidines and is a derivative of biphenyl. PACBA has been shown to exhibit various biochemical and physiological effects, and its mechanism of action is of interest to researchers.
Mecanismo De Acción
The mechanism of action of 3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate involves its ability to bind to the active site of enzymes, thereby inhibiting their activity. 3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate has been shown to have a higher affinity for acetylcholinesterase than butyrylcholinesterase, which may contribute to its potential therapeutic effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate has been shown to exhibit various biochemical and physiological effects, including inhibition of acetylcholinesterase and butyrylcholinesterase, as well as inhibition of the growth of cancer cells. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate in lab experiments is its ability to inhibit the activity of specific enzymes, which can help researchers study the function of these enzymes in biological systems. However, one limitation is that 3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate may not be selective for a specific enzyme, and may also inhibit the activity of other enzymes in the system.
Direcciones Futuras
There are several future directions for research involving 3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate. One potential area of study is its potential therapeutic effects in the treatment of Alzheimer's disease. Another area of study is its potential as an anticancer agent, due to its ability to inhibit the growth of cancer cells. Additionally, further research is needed to better understand the mechanism of action of 3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate, as well as its potential side effects and limitations.
Métodos De Síntesis
3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate can be synthesized using a variety of methods, including the reaction of piperidine with 4-biphenylcarboxylic acid, followed by acetylation with acetic anhydride. Another method involves the reaction of 4-biphenylcarboxylic acid with piperidine and acetic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine. The yield of 3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate using these methods is typically around 50-60%.
Aplicaciones Científicas De Investigación
3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate has been used in scientific research as a tool to study the function of various biological systems. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
[4-[3-(piperidine-1-carbonyl)phenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-15(22)24-19-10-8-16(9-11-19)17-6-5-7-18(14-17)20(23)21-12-3-2-4-13-21/h5-11,14H,2-4,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDFHMIIJVECAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198088 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5701884.png)
![4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B5701888.png)


![7-(2-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5701912.png)

![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5701930.png)
![ethyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5701942.png)

![1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B5701950.png)


![N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5701980.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5701988.png)